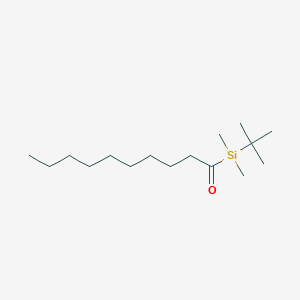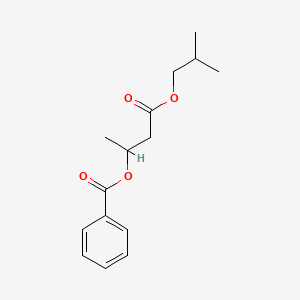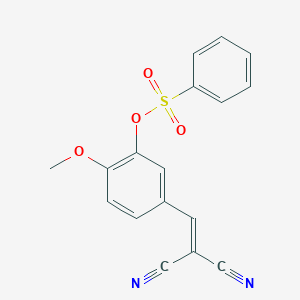
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- is a chemical compound with the molecular formula C15H22OSi. It consists of 22 hydrogen atoms, 15 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes a triple bond, aromatic bonds, and an ether group .
Preparation Methods
The synthesis of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- involves several steps. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to form the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrosilanes, which serve as radical H-donors or hydride donors . The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can produce chiral secondary alcohols with high enantioselectivity .
Scientific Research Applications
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate hydrides or radicals, which can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- can be compared with other similar compounds, such as alkylsilanes, phenylsilanes, and halosilanes. These compounds share some structural similarities but differ in their reactivity and applications. For example, alkylsilanes are commonly used as hydride donors, while phenylsilanes are used as radical reducing agents . The unique structure of Silane, (3-methoxy-5-phenyl-1-pentynyl)trimethyl- gives it distinct properties and applications .
Properties
CAS No. |
835652-77-2 |
|---|---|
Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
(3-methoxy-5-phenylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-16-15(12-13-17(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,15H,10-11H2,1-4H3 |
InChI Key |
LNIAFSZZYQUTHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC1=CC=CC=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
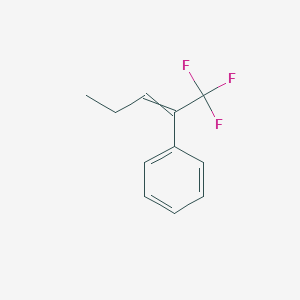
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
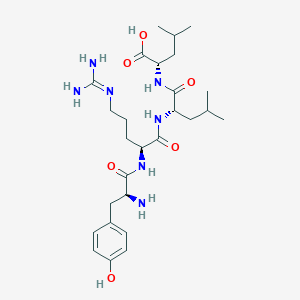
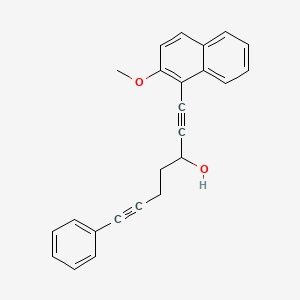
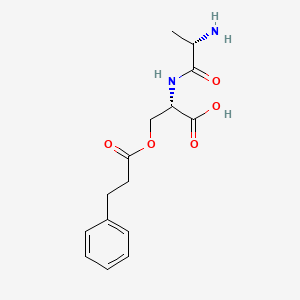
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
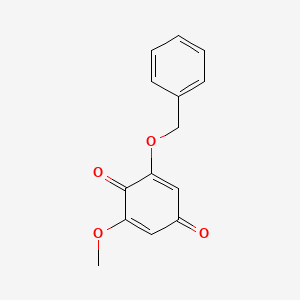
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
